Cas no 861135-97-9 ((3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol)

(3-tert-Butyl-1,2,4-thiadiazol-5-yl)methanol is a heterocyclic compound featuring a thiadiazole core substituted with a tert-butyl group and a hydroxymethyl functional group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of agrochemicals and pharmaceuticals. The tert-butyl group enhances steric hindrance, potentially improving selectivity in reactions, while the hydroxymethyl moiety offers versatility for further derivatization. Its stability under standard conditions and compatibility with common solvents facilitate handling in laboratory settings. The compound’s balanced lipophilicity and polarity may also contribute to favorable pharmacokinetic properties in drug design applications.
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol structure
861135-97-9 structure
商品名:(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol
CAS番号:861135-97-9
MF:C7H12N2OS
メガワット:172.247980117798
CID:6025988
PubChem ID:57736333

(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol 化学的及び物理的性質

名前と識別子

    • (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol
    • 1,2,4-Thiadiazole-5-methanol, 3-(1,1-dimethylethyl)-
    • (3-t-butyl-1,2,4-thiadiazol-5-yl)methanol
    • 3-t-butyl-5-hydroxymethyl-1,2,4-thiadiazole
    • SCHEMBL3759543
    • Z1898576113
    • DQYYEPIYPUVVGD-UHFFFAOYSA-N
    • EN300-6805036
    • 861135-97-9
    • インチ: 1S/C7H12N2OS/c1-7(2,3)6-8-5(4-10)11-9-6/h10H,4H2,1-3H3
    • InChIKey: DQYYEPIYPUVVGD-UHFFFAOYSA-N
    • ほほえんだ: S1C(CO)=NC(C(C)(C)C)=N1

計算された属性

  • せいみつぶんしりょう: 172.06703418g/mol
  • どういたいしつりょう: 172.06703418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 135
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 74.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

  • 密度みつど: 1.180±0.06 g/cm3(Predicted)
  • ふってん: 287.7±42.0 °C(Predicted)
  • 酸性度係数(pKa): 12.61±0.10(Predicted)

(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6805036-5.0g
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol
861135-97-9 95.0%
5.0g
$3147.0 2025-03-12
Enamine
EN300-6805036-0.25g
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol
861135-97-9 95.0%
0.25g
$538.0 2025-03-12
Aaron
AR0284WZ-2.5g
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol
861135-97-9 95%
2.5g
$2950.00 2025-02-15
Aaron
AR0284WZ-250mg
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol
861135-97-9 95%
250mg
$765.00 2025-02-15
1PlusChem
1P0284ON-500mg
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol
861135-97-9 95%
500mg
$1109.00 2024-04-21
1PlusChem
1P0284ON-1g
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol
861135-97-9 95%
1g
$1405.00 2024-04-21
Aaron
AR0284WZ-500mg
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol
861135-97-9 95%
500mg
$1190.00 2025-02-15
Enamine
EN300-6805036-2.5g
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol
861135-97-9 95.0%
2.5g
$2127.0 2025-03-12
1PlusChem
1P0284ON-100mg
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol
861135-97-9 95%
100mg
$527.00 2024-04-21
1PlusChem
1P0284ON-2.5g
(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol
861135-97-9 95%
2.5g
$2691.00 2024-04-21

(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol 関連文献

(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanolに関する追加情報

Introduction to (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol (CAS No. 861135-97-9)

(3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 861135-97-9, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural motif of this molecule, featuring a thiadiazole ring system appended with a hydroxymethyl group and a tert-butyl substituent, contributes to its distinctive chemical behavior and reactivity.

The thiadiazole core is a well-known scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities. Thiadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The presence of the 3-tert-butyl group in (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and bioavailability. Additionally, the hydroxymethyl (-OH) group provides a site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological activities.

Recent research has highlighted the importance of thiadiazole derivatives in addressing emerging therapeutic challenges. For instance, studies have demonstrated that certain thiadiazole-based compounds exhibit inhibitory effects on enzymes involved in cancer progression. The tert-butyl substituent in (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol may contribute to stabilizing the molecule's three-dimensional structure, thereby influencing its interactions with biological targets. This structural feature is particularly relevant in drug design, where optimal binding affinity and selectivity are crucial.

In addition to its potential in oncology, (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol has shown promise in other therapeutic areas. For example, preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating key signaling pathways involved in immune responses. The hydroxymethyl group could serve as a docking site for interaction with biological receptors or enzymes, potentially leading to the development of novel anti-inflammatory agents.

The synthesis of (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol involves multi-step organic reactions that highlight the compound's synthetic utility. The introduction of the tert-butyl group at the 3-position of the thiadiazole ring requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes for such derivatives, making them more accessible for further investigation.

From a pharmacological perspective, the structural features of (3-tert-butyl-1,2,4-thiadiazol-5-yl)methanol make it an attractive candidate for drug discovery programs. The combination of lipophilicity provided by the tert-butyl group and hydrogen bonding capability from the hydroxymethyl group allows for diverse interactions with biological targets. This versatility is particularly valuable in designing molecules that can engage multiple pathways simultaneously.

The growing interest in thiadiazole derivatives has spurred numerous research initiatives aimed at exploring their therapeutic potential. Computational modeling and high-throughput screening techniques have been employed to identify lead compounds with favorable pharmacokinetic profiles. (3-Tert-butyl-1,2,4-thiadiazol-5-ylmethanol) is among those compounds that have emerged as promising candidates for further development.

In conclusion, (3tert-butyl-1,2,4-thiadiazol-5-yl)methanol (CAS No.861135-97-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its synthesis and applications underscore the importance of thiadiazole derivatives in modern drug discovery efforts. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies,this compound is poised to play a crucial role in addressing various medical challenges.

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